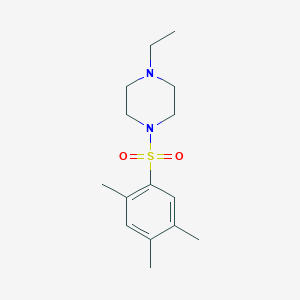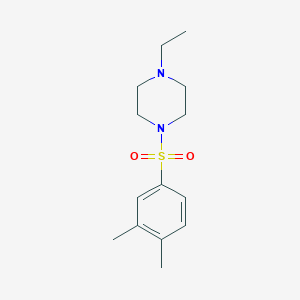
4-chloro-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide, also known as CHD or Chlorhexidine Digluconate, is an antiseptic and disinfectant agent that has been widely used in various fields including medicine, dentistry, and veterinary medicine. CHD has been shown to have broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria, fungi, and viruses.
Wirkmechanismus
4-chloro-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide works by disrupting the cell membrane of microorganisms, leading to leakage of intracellular contents and ultimately cell death. It also disrupts the DNA and RNA synthesis of microorganisms, further inhibiting their growth.
Biochemical and Physiological Effects:
4-chloro-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide has been shown to have low toxicity and is generally well-tolerated by humans. However, it can cause skin irritation and allergic reactions in some individuals. 4-chloro-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide has also been shown to have a mild cytotoxic effect on human cells at high concentrations.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide is a widely used and well-studied antimicrobial agent that has been shown to have broad-spectrum activity. It is also relatively inexpensive and easy to obtain. However, 4-chloro-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide can be affected by environmental factors such as pH and temperature, which can limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 4-chloro-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide. One area of interest is the development of new formulations and delivery systems for 4-chloro-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide, which could increase its effectiveness and expand its applications. Another area of interest is the investigation of 4-chloro-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide's potential as an anti-cancer agent, which could lead to the development of new cancer treatments. Finally, further research is needed to fully understand the mechanisms of action of 4-chloro-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide and to identify any potential long-term effects of its use.
Synthesemethoden
4-chloro-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide can be synthesized by reacting 4-chloro-2,5-dimethylbenzenesulfonyl chloride with 2-amino-1-propanol in the presence of a base such as sodium hydroxide. The resulting product is then reacted with gluconic acid to form 4-chloro-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide digluconate.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide has been extensively studied for its antimicrobial activity and has been used in various applications such as wound care, oral care, and surgical site preparation. It has also been used as a preservative in cosmetics and personal care products. In addition, 4-chloro-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide has been shown to have potential as an anti-cancer agent and has been studied for its ability to inhibit the growth of tumor cells.
Eigenschaften
Produktname |
4-chloro-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide |
|---|---|
Molekularformel |
C11H16ClNO3S |
Molekulargewicht |
277.77 g/mol |
IUPAC-Name |
4-chloro-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C11H16ClNO3S/c1-7-5-11(8(2)4-10(7)12)17(15,16)13-6-9(3)14/h4-5,9,13-14H,6H2,1-3H3 |
InChI-Schlüssel |
MLYKAFKVGDLBAR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NCC(C)O |
Kanonische SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272664.png)
![2-{4-[(2,5-Dibromophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272668.png)
![2-{4-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272669.png)
![2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272670.png)
![2-{4-[(4-Bromo-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272671.png)
![2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272675.png)

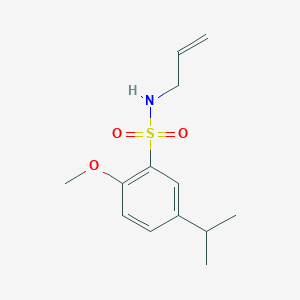
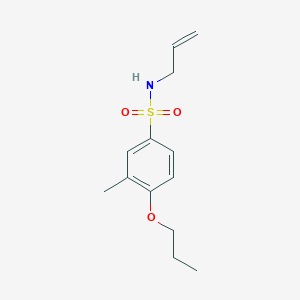
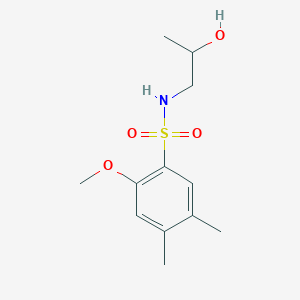
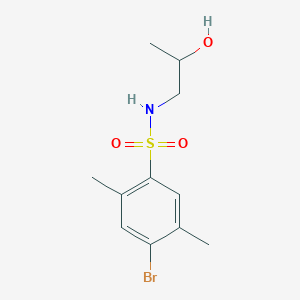
![1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B272752.png)
